1alpha-Hydroxyergosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1alpha-Hydroxyergosterol is a derivative of ergosterol, a sterol found in fungi and some protists Ergosterol is an essential component of fungal cell membranes, playing a role similar to cholesterol in animal cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxyergosterol typically involves the selective hydroxylation of ergosterol. One common method includes the use of cytochrome P450 enzymes, which facilitate the hydroxylation process. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of yeast. By manipulating the biosynthetic pathways in yeast, researchers can enhance the production of ergosterol and subsequently convert it to this compound . This method is considered environmentally friendly and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1alpha-Hydroxyergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1alpha-Hydroxyergosterol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying sterol chemistry.
Biology: Researchers use it to investigate the role of sterols in cell membrane structure and function.
Medicine: The compound has potential therapeutic applications, including antifungal and anticancer properties.
Wirkmechanismus
1alpha-Hydroxyergosterol exerts its effects by interacting with specific molecular targets and pathways. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This integration can disrupt the normal function of the membrane, leading to antifungal effects. Additionally, the compound may inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Ergosterol: The parent compound of 1alpha-Hydroxyergosterol, essential for fungal cell membrane integrity.
Cholesterol: A sterol found in animal cells, similar in structure but differing in biological function.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar to ergosterol.
Uniqueness: this compound is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antifungal agent and a valuable research tool in studying sterol metabolism and function .
Eigenschaften
Molekularformel |
C28H44O2 |
---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1 |
InChI-Schlüssel |
VAPVKMCDHZVRIH-ZHTQMTSCSA-N |
Isomerische SMILES |
C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.